Cas no 614-48-2 (3-Nitrochalcone)
3-Nitrochalcone Chemical and Physical Properties
Names and Identifiers
-
- 3-nitrochalcone
- 2-(3-Nitrobenzylidene)acetophenone
- 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
- 3-nitrobenzalacetophenone
- CBDivE_001972
- SMFBODMWKWBFOK-UHFFFAOYSA-N
- VZ27162
- N0936
- 3-(3-nitrophenyl)-1-phenyl-2-propen1-one
- 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one
- 2-Propen-1-one,3-(3-nitrophenyl)-1-phenyl-
- 1-phenyl-3-(3'-nitrophenyl)-prop-2-en-1-one
- JRG-4-5
- T72709
- A833234
- M-nitrobenzylidene acetophenone
- CCRIS 1670
- 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-
- UPCMLD00WMAL2-117
- (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
- NSC636933
- (E)-3-(3-nitrophenyl)-1-phenyl-prop-2-en-1-one
- (E)-3-(3-Nitrophenyl)-1-phenyl-2-propen-1-one
- 3-Nitrobenzylideneacetophenone
- NSC 5536
- MFCD00024571
- NS00042521
- 24721-24-2
- 3-(3-Nitro-phenyl)-1-phenyl-propenone
- 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-
- NSC5536
- SMFBODMWKWBFOK-MDZDMXLPSA-N
- CMLDBU00000333
- AKOS001017056
- BDBM50572882
- EINECS 210-384-3
- NSC-5536
- CS-0319718
- AI3-08902
- Chalcone, 3-nitro-
- AS-64993
- NCGC00161439-01
- NSC-636933
- (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one
- CHEMBL106824
- SCHEMBL3359800
- 3-Nitro-trans-chalcone
- 614-48-2
- Z46028353
- STK078154
- BBL000311
- DTXSID50870694
- 210-384-3
- DTXCID30818392
- 3-Nitrochalcone
-
- MDL: MFCD00024571
- Inchi: 1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
- InChI Key: SMFBODMWKWBFOK-MDZDMXLPSA-N
- SMILES: O=C(/C=C/C1C=CC=C(C=1)[N+](=O)[O-])C1C=CC=CC=1
- BRN: 1464265
Computed Properties
- Exact Mass: 253.07400
- Monoisotopic Mass: 253.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 62.9
Experimental Properties
- Color/Form: Not available
- Density: 1.1934 (rough estimate)
- Melting Point: 142.0 to 146.0 deg-C
- Boiling Point: 396.45°C (rough estimate)
- Refractive Index: 1.5500 (estimate)
- PSA: 62.89000
- LogP: 4.01410
- Solubility: Not available
3-Nitrochalcone Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 38
- Safety Instruction: S37
- RTECS:FL7075490
-
Hazardous Material Identification:
- Risk Phrases:R38
3-Nitrochalcone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019114303-10g |
3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one |
614-48-2 | 95% | 10g |
$400.00 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0936-1g |
3-Nitrochalcone |
614-48-2 | >98.0%(GC) | 1g |
¥490.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0936-5g |
3-Nitrochalcone |
614-48-2 | >98.0%(GC) | 5g |
¥2040.00 | 2023-09-07 | |
| TRC | N495883-50mg |
3-Nitrochalcone |
614-48-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N495883-100mg |
3-Nitrochalcone |
614-48-2 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N495883-500mg |
3-Nitrochalcone |
614-48-2 | 500mg |
$ 160.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0936-1g |
3-Nitrochalcone |
614-48-2 | 98.0%(GC) | 1g |
¥490.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0936-5g |
3-Nitrochalcone |
614-48-2 | 98.0%(GC) | 5g |
¥2040.0 | 2022-07-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VG070-200mg |
3-Nitrochalcone |
614-48-2 | 98.0%(GC) | 200mg |
¥287.0 | 2022-07-28 | |
| abcr | AB177396-1 g |
3-Nitrochalcone, 98%; . |
614-48-2 | 98% | 1 g |
€83.60 | 2023-07-20 |
3-Nitrochalcone Suppliers
3-Nitrochalcone Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-Nitrochalcone
Introduction to 3-Nitrochalcone (CAS No 614-48-2)
3-Nitrochalcone (CAS No 614-48-2) is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, characterized by its nitro and chalcone functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. The unique structural and electronic properties of 3-Nitrochalcone make it a valuable building block for the development of novel therapeutic agents.
The chemical structure of 3-Nitrochalcone consists of a central chalcone moiety, which is a β-unsaturated carbonyl compound derived from the condensation of an aromatic aldehyde with an aromatic ketone. The nitro group attached to one of the aromatic rings introduces electrophilic reactivity, making the compound highly reactive in nucleophilic substitution reactions. This feature is particularly useful in medicinal chemistry for further functionalization and derivatization.
In recent years, 3-Nitrochalcone has been extensively studied for its potential applications in drug discovery. Researchers have explored its role as a precursor in the synthesis of various bioactive compounds, including antifungal, anti-inflammatory, and anticancer agents. The nitro group in 3-Nitrochalcone can be readily reduced to an amine, which can then be further modified to introduce other pharmacophores. This flexibility in structural modification makes it an attractive candidate for medicinal chemists.
One of the most compelling aspects of 3-Nitrochalcone is its role in the development of novel anticancer agents. Studies have demonstrated that derivatives of 3-Nitrochalcone exhibit significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in tumor proliferation and survival. For instance, certain derivatives have shown promise in inhibiting tyrosine kinases, which are crucial for cancer cell signaling pathways.
Furthermore, 3-Nitrochalcone has been investigated for its anti-inflammatory properties. Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. By modulating inflammatory pathways, compounds derived from 3-Nitrochalcone may offer therapeutic benefits. Preliminary studies suggest that these derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
The synthesis of 3-Nitrochalcone typically involves the condensation of 4-nitrobenzaldehyde with acetophenone under basic conditions. This reaction proceeds via a Michael addition followed by cyclization and dehydration. The yield and purity of 3-Nitrochalcone can be optimized by carefully controlling reaction conditions such as temperature, solvent choice, and catalyst concentration.
In addition to its pharmaceutical applications, 3-Nitrochalcone has found utility in materials science. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of polymers and advanced materials. Researchers have explored its use in creating conductive polymers and organic semiconductors, which have potential applications in electronics and optoelectronics.
The latest research on 3-Nitrochalcone also highlights its role in green chemistry initiatives. Efforts are underway to develop more sustainable synthetic routes for this compound, minimizing waste and reducing environmental impact. One such approach involves using biocatalysts to facilitate the formation of the chalcone core, thereby reducing reliance on harsh chemical reagents.
Another area of interest is the exploration of 3-Nitrochalcone derivatives as antimicrobial agents. With increasing concerns about antibiotic resistance, there is a growing need for novel antimicrobial compounds. Derivatives of 3-Nitrochalcone have shown promising activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics.
The structural diversity offered by 3-Nitrochalcone allows for the creation of a wide range of derivatives with tailored properties. By modifying the substituents on the aromatic rings or introducing additional functional groups, researchers can fine-tune the biological activity and pharmacokinetic profiles of these compounds. This flexibility is crucial for optimizing drug candidates for clinical use.
In conclusion, 3-Nitrochalcone (CAS No 614-48-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and green chemistry. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in drug discovery and material innovation.
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